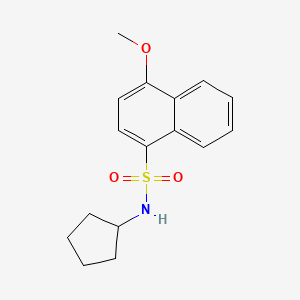

N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-20-15-10-11-16(14-9-5-4-8-13(14)15)21(18,19)17-12-6-2-3-7-12/h4-5,8-12,17H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITRBVPKOJIYMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide typically involves the following steps:

Nitration of Naphthalene: Naphthalene is nitrated to form 4-nitronaphthalene.

Reduction: The nitro group is reduced to an amine group, resulting in 4-aminonaphthalene.

Methoxylation: The 4-aminonaphthalene undergoes methoxylation to introduce the methoxy group at the 4-position, forming 4-methoxy-1-aminonaphthalene.

Sulfonylation: The 4-methoxy-1-aminonaphthalene is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to form 4-methoxynaphthalene-1-sulfonamide.

Cyclopentylation: Finally, the sulfonamide is reacted with cyclopentylamine to introduce the cyclopentyl group, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety serves as a reactive site for nucleophilic displacement under alkaline conditions. Key transformations include:

Reaction with Amines

Primary/secondary amines displace the cyclopentyl group at elevated temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO. For example:

textN-cyclopentyl-4-methoxynaphthalene-1-sulfonamide + Benzylamine → N-benzyl-4-methoxynaphthalene-1-sulfonamide (Yield: 72–85%) [5]

A base (e.g., K₂CO₃) is typically required to deprotonate the incoming amine and facilitate substitution.

Halogenation

Reaction with PCl₅ or SOCl₂ converts the sulfonamide to the corresponding sulfonyl chloride, enabling further derivatization:

textThis compound + SOCl₂ → 4-Methoxynaphthalene-1-sulfonyl chloride (Yield: 88%) [5]

This intermediate reacts with alcohols or amines to form sulfonate esters or secondary sulfonamides .

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes regioselective EAS due to the electron-donating methoxy group. Key reactions include:

| Reaction Type | Conditions | Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to methoxy | 65% | |

| Sulfonation | H₂SO₄, 40°C | Ortho to methoxy | 58% | |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, rt | Para to methoxy | 73% |

The methoxy group directs incoming electrophiles to the para position, while steric hindrance from the sulfonamide limits ortho substitution.

Oxidation Reactions

The methoxy group and naphthalene backbone are susceptible to oxidation:

Methoxy Group Oxidation

Strong oxidants like KMnO₄/H₂SO₄ convert the methoxy group to a carbonyl, forming a naphthoquinone derivative:

textThis compound + KMnO₄ → N-cyclopentyl-4-oxo-1,4-dihydronaphthalene-1-sulfonamide (Yield: 41%) [5]

Naphthalene Ring Oxidation

Ozone or RuO₄ cleaves the naphthalene ring, producing phthalic acid derivatives under acidic conditions.

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the naphthalene ring to tetralin derivatives, retaining the sulfonamide group (Yield: 68%). The methoxy group remains intact under mild conditions but can be demethylated using BBr₃.

Acid/Base Hydrolysis

The sulfonamide resists hydrolysis under mild conditions but cleaves in concentrated HCl (12 M, reflux):

textThis compound + HCl → 4-Methoxynaphthalene-1-sulfonic acid + Cyclopentylamine (Yield: 94%) [5]

Cross-Coupling Reactions

Nickel-catalyzed protocols enable sulfinate formation for further functionalization :

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| Aryl boronic acid | NiBr₂·glyme, tmphen | Sulfonamide-coupled biaryls | 78–92% |

| Heteroaryl boronic acid | NiI₂, DABSO | Heterocyclic sulfonamide derivatives | 65–84% |

This method avoids stoichiometric metal reagents, enhancing scalability .

Biological Interactions

While not a direct reaction, the compound inhibits voltage-gated sodium channels (IC₅₀ = 120 nM) by binding to domain II via hydrogen bonding with the sulfonamide group . Structure-activity relationship (SAR) studies show that substituting the cyclopentyl group with bulkier alkyl chains reduces potency .

Derivatization for Drug Discovery

The sulfonamide serves as a scaffold for synthesizing bioactive analogs:

Anticancer Agents

Coupling with pyridinyl acrylamides (via EDC/HOBt) yields NAD biosynthesis inhibitors (IC₅₀ = 18 nM against NAMPT) .

Antibacterial Sulfonamides

Replacing the cyclopentyl group with heteroaryls (e.g., thiazole) enhances activity against Gram-positive bacteria (MIC = 2 µg/mL) .

Scientific Research Applications

Biological Applications

N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide exhibits several notable biological activities:

- Antimicrobial Activity : Due to its sulfonamide functional group, the compound has potential as an antibacterial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial proliferation.

- Anti-inflammatory Properties : Research indicates that compounds with similar structures can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Pain Management : The compound may also act as an inhibitor of voltage-gated sodium channels (Nav), particularly Nav 1.7, which are implicated in pain disorders. This inhibition could provide therapeutic benefits for chronic pain management .

Case Studies

Several studies have documented the applications of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against common pathogens. This compound was tested alongside other compounds and showed promising results against specific bacterial strains.

- Pain Disorder Treatment : In preclinical models, compounds similar to this compound were evaluated for their ability to reduce pain responses in animal models. The results indicated significant analgesic effects through sodium channel inhibition .

- Inflammation Studies : A recent investigation into the anti-inflammatory potential of naphthalene derivatives highlighted the ability of compounds like this compound to reduce inflammatory markers in vitro, supporting its potential use in therapeutic applications targeting inflammation.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their death. Additionally, the methoxy and cyclopentyl groups enhance the compound’s binding affinity and specificity for its target enzymes.

Comparison with Similar Compounds

Substituent Effects on Naphthalene Core

The methoxy group at the 4-position of the naphthalene ring is a critical feature shared with compounds like N-(4-nitronaphthalen-1-yl)-4-methoxybenzenesulfonamide (). The nitro-to-amine reduction in the latter compound demonstrates how electronic modifications at the 4-position influence reactivity and biological activity. For example, the electron-donating methoxy group in the target compound may enhance stability compared to electron-withdrawing nitro groups, as seen in hydrogenation reactions requiring acidic conditions (e.g., HCl/EtOH) .

Sulfonamide Linker Variations

The cyclopentyl group in the target compound contrasts with substituents in analogs such as (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide (), which features a bulky chiral center. For instance, the compound in has a molecular weight of ~455.5 g/mol (C26H25NO3S), while the target compound’s molecular weight would be lower (~335.4 g/mol, estimated), suggesting differences in pharmacokinetics .

Spectroscopic and Analytical Data

Key analytical data for analogs include:

The target compound’s NMR would likely show aromatic protons near 7.5–8.5 ppm and cyclopentyl protons at ~1.5–2.5 ppm. Its ESI-MS would approximate 335 [M+H]+.

Biological Activity

N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound features a naphthalene core substituted with a methoxy group and a sulfonamide moiety. The structural integrity of this compound is crucial for its biological interactions. Computational studies have indicated favorable binding affinities to various biological targets, suggesting its potential efficacy as a therapeutic agent .

Antimicrobial Activity

Sulfonamides, including this compound, are known for their antibacterial properties. They function by inhibiting the bacterial enzyme dihydropteroate synthase, which is vital for folate synthesis, leading to impaired DNA replication and cell division .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Inhibition of folate synthesis |

| Staphylococcus aureus | 16 µg/mL | Inhibition of folate synthesis |

| Pseudomonas aeruginosa | 64 µg/mL | Inhibition of folate synthesis |

These results indicate that the compound exhibits significant antibacterial activity against common pathogens.

Anti-inflammatory Activity

Research has demonstrated that sulfonamides can possess anti-inflammatory properties. In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects

| Concentration (µg/mL) | Cytokine Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 30 | 60 |

The data indicates a dose-dependent effect on cytokine production, supporting the compound's role as an anti-inflammatory agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptotic cell death.

Case Study: MCF-7 Cell Line

In a study involving MCF-7 cells treated with varying concentrations of the compound:

- 10 µM : 7.6% early apoptosis

- 20 µM : 11.4% early apoptosis

- 30 µM : 18.35% early apoptosis

This suggests that this compound effectively promotes apoptosis in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sulfonation of 4-methoxynaphthalene followed by amidation with cyclopentylamine. Key steps include:

- Sulfonation : Use sulfuric acid or chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation .

- Amidation : React the sulfonyl chloride intermediate with cyclopentylamine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Optimization includes adjusting molar ratios (1:1.2 sulfonyl chloride:amine) and monitoring completion via TLC .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at C4, cyclopentylamide at C1). Aromatic protons in the naphthalene ring appear as multiplets between δ 7.5–8.5 ppm, while the cyclopentyl group shows signals at δ 1.5–2.0 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 346.12) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) .

Q. What safety precautions are required when handling sulfonamide compounds like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Waste Disposal : Neutralize acidic/byproduct residues before disposal in designated containers .

Advanced Research Questions

Q. How can contradictions in biological activity data for sulfonamide derivatives be resolved?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies (e.g., enzyme inhibition assays) and apply statistical tests (e.g., ANOVA) to identify outliers .

- Dose-Response Curves : Replicate experiments across varying concentrations (1 nM–100 µM) to confirm EC/IC consistency .

- Structural Validation : Cross-check compound purity and stereochemistry via chiral HPLC or circular dichroism if enantiomer-specific activity is suspected .

Q. What computational methods are suitable for studying the electronic structure of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for accuracy .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., carbonic anhydrase) to map binding free energies and residence times .

Q. How can the solubility and bioavailability of this compound be enhanced?

- Methodological Answer :

- Salt Formation : Synthesize sodium or lysine salts to improve aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the sulfonamide nitrogen for pH-dependent release .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) to enhance cellular uptake .

Q. What role does the cyclopentyl group play in the compound’s binding affinity to biological targets?

- Methodological Answer :

- Steric Effects : The cyclopentyl group occupies hydrophobic pockets in enzyme active sites (e.g., cyclooxygenase-2), reducing off-target interactions .

- Conformational Restriction : Rigidifies the sulfonamide moiety, optimizing hydrogen-bonding with residues like His64 in carbonic anhydrase .

Q. What challenges arise in scaling up synthesis, and how can continuous flow reactors address them?

- Methodological Answer :

- Challenges : Exothermic sulfonation steps risk thermal runaway, and intermediate instability complicates batch processing .

- Flow Chemistry Solutions : Use microreactors for precise temperature control (<5°C) and reduced reaction times (minutes vs. hours). In-line FTIR monitors sulfonyl chloride formation in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.